molecular formula C9H9ClO2 B15359646 5-Chloro-2-ethyl-4-hydroxybenzaldehyde

5-Chloro-2-ethyl-4-hydroxybenzaldehyde

Cat. No.: B15359646
M. Wt: 184.62 g/mol
InChI Key: CAZDVISMEBGGAP-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative characterized by a chloro (-Cl) group at position 5, an ethyl (-C₂H₅) group at position 2, and a hydroxyl (-OH) group at position 4 on the aromatic ring. This compound’s structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group and increased steric bulk from the ethyl substituent.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-2-ethyl-4-hydroxybenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-2-6-4-9(12)8(10)3-7(6)5-11/h3-5,12H,2H2,1H3

InChI Key

CAZDVISMEBGGAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C=O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical parameters for 5-Chloro-2-ethyl-4-hydroxybenzaldehyde and its analogs, based on substituent variations and data from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Structural Similarity Score
This compound Not provided C₉H₉ClO₂ 184.62 (calculated) 5-Cl, 2-C₂H₅, 4-OH Intermediate in organic synthesis
5-Chloro-2-hydroxy-4-methylbenzaldehyde 3328-68-5 C₈H₇ClO₂ 170.59 5-Cl, 2-CH₃, 4-OH Higher volatility; used in coordination chemistry 0.96
5-Chloro-2-hydroxybenzaldehyde 635-93-8 C₇H₅ClO₂ 156.57 5-Cl, 2-OH Versatile building block in pharmaceuticals 0.94
5-Chloro-2,4-dihydroxybenzaldehyde C₇H₅ClO₃ 172.57 5-Cl, 2-OH, 4-OH Enhanced acidity (pKa ~7.2) due to dual -OH groups
5-Chloro-2-methoxybenzaldehyde 7035-09-8 C₈H₇ClO₂ 170.59 5-Cl, 2-OCH₃ Reduced reactivity in nucleophilic substitutions 0.90

Key Observations:

The hydroxyl group at position 4 enhances hydrogen-bonding capacity, improving solubility in polar solvents relative to 5-Chloro-2-methoxybenzaldehyde .

Acidity and Solubility: Compounds with dual hydroxyl groups (e.g., 5-Chloro-2,4-dihydroxybenzaldehyde) exhibit lower pKa values (~7.2) compared to mono-hydroxylated analogs (pKa ~8.5), making them more acidic and water-soluble .

Applications in Synthesis :

  • 5-Chloro-2-hydroxybenzaldehyde derivatives are widely used as ligands in metal-organic frameworks (MOFs) and catalysts due to their chelating -OH and -CHO groups . The ethyl substituent in this compound may improve ligand stability in hydrophobic environments .

Research Findings and Limitations

  • Crystallographic Data : Structural analogs like 5-Chloro-2-hydroxybenzaldehyde-4-ethylthiosemicarbazone have been characterized via single-crystal X-ray diffraction (space group $ P2_1/c $, $ R $ factor = 0.029), confirming planar geometry and intermolecular hydrogen bonding . Similar methods (e.g., SHELX, ORTEP-3) could elucidate the target compound’s crystal structure .
  • Synthetic Challenges : The ethyl group’s bulk may complicate purification, as seen in methyl-substituted analogs requiring advanced chromatographic techniques .
  • Safety Considerations : While direct toxicity data are unavailable, structurally related benzaldehydes (e.g., 5-chloro-2,4-dihydroxybenzamide) require precautions against inhalation and skin contact .

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